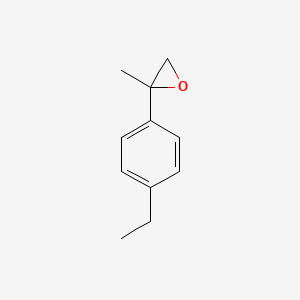

2-(4-Ethylphenyl)-2-methyloxirane

Description

2-(4-Ethylphenyl)-2-methyloxirane is an epoxide (oxirane) derivative characterized by a 4-ethylphenyl group and a methyl substituent attached to the three-membered cyclic ether ring. Its molecular formula is C₁₁H₁₄O, with a calculated molecular weight of 162.23 g/mol. Epoxides are highly reactive due to ring strain, making them valuable intermediates in organic synthesis, particularly in nucleophilic ring-opening reactions.

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-2-methyloxirane |

InChI |

InChI=1S/C11H14O/c1-3-9-4-6-10(7-5-9)11(2)8-12-11/h4-7H,3,8H2,1-2H3 |

InChI Key |

HFBRZNJQTZNEPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 4-ethylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of solvent and catalyst can significantly impact the reaction outcome.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the epoxide can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can participate in substitution reactions.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide.

Substituted Epoxides: Products of nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Ethylphenyl)-2-methyloxirane has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs of 2-(4-Ethylphenyl)-2-methyloxirane include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) reduce ring strain stabilization, slowing nucleophilic attacks.

- Steric hindrance from bulky groups (e.g., tert-butyl) impedes reaction kinetics, as seen in 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane.

Reactivity and Stability

- This compound : The ethyl group provides moderate electron donation, balancing reactivity and stability. This contrasts with 2-(4-Methoxyphenyl)-3-methyloxirane , where the methoxy group increases ring electron density, likely accelerating acid-catalyzed ring-opening reactions.

- 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane : The chloro group’s electron-withdrawing effect and tert-butyl steric bulk reduce reactivity, making it more stable but less reactive in nucleophilic substitutions.

- 3-(2-Nitrophenyl)-N-(4-ethylcarboxyphenyl)oxirane-2-carboxamide : The nitro group significantly destabilizes the epoxide, favoring ring-opening even under mild conditions.

Biological Activity

2-(4-Ethylphenyl)-2-methyloxirane, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for future research.

- Molecular Formula : C11H14O

- Molecular Weight : 162.23 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. A notable study reported its effects on human breast cancer cells (MCF-7), where it induced apoptosis through the activation of caspase pathways. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Caspase activation and apoptosis induction |

| HeLa | 20.3 | Cell cycle arrest at G2/M phase |

| A549 | 18.0 | Induction of oxidative stress |

The compound's ability to trigger apoptosis makes it a candidate for further investigation in cancer therapy.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various molecular targets:

- Enzyme Inhibition : The oxirane ring structure is known to participate in nucleophilic attack mechanisms, potentially inhibiting enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The compound may also interact with cellular receptors that mediate apoptosis, leading to cell death in cancerous cells.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various epoxides, including this compound, against resistant bacterial strains. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

- Cancer Cell Line Analysis : Research conducted at a prominent university assessed the cytotoxic effects of this compound on multiple cancer cell lines. The study highlighted its selective toxicity towards malignant cells while sparing normal cells.

Future Directions

Given the promising biological activities observed, future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : To elucidate detailed pathways involved in its anticancer and antimicrobial actions.

- Structural Modifications : To enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.